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Compound of Interest

Compound Name: Rizavasertib

Cat. No.: B1683964 Get Quote

For Immediate Release

Cambridge, MA – November 20, 2025 – This technical guide provides an in-depth analysis of

the molecular targets of Rizavasertib (also known as A-443654), extending beyond its well-

characterized role as an Ataxia Telangiectasia and Rad3-related (ATR) protein kinase inhibitor.

This document is intended for researchers, scientists, and drug development professionals

interested in the polypharmacology of this compound.

Rizavasertib is a potent ATP-competitive inhibitor, primarily investigated for its role in the DNA

damage response pathway through the inhibition of ATR. However, comprehensive kinase

profiling has revealed that Rizavasertib interacts with a broader range of kinases.

Understanding these off-target interactions is crucial for a complete comprehension of its

biological effects, potential therapeutic applications, and toxicological profile.

This guide summarizes the quantitative data on Rizavasertib's kinase selectivity, details the

experimental methodologies used for target identification, and visualizes the key signaling

pathways of its molecular targets.

Quantitative Analysis of Rizavasertib's Kinase
Selectivity
Rizavasertib has been profiled against extensive kinase panels to determine its selectivity. The

primary method for this has been the KINOMEscan™ platform, a competitive binding assay.
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The data reveals that besides its high affinity for ATR, Rizavasertib interacts with several other

kinases, particularly from the AGC and CAMK families.

A significant screening of 220 purified kinases demonstrated that at a concentration of 1 µM,

Rizavasertib inhibited 47 kinases by more than 90%[1]. Further data from the Harvard Medical

School (HMS) LINCS project, using a KINOMEscan assay at a 10 µM concentration, provides

a broader view of its off-target profile[2][3].

Below is a consolidated table of the most significant non-ATR molecular targets of

Rizavasertib, with binding data expressed as "Percent of Control" (% Ctrl). A lower percentage

of control indicates stronger binding of Rizavasertib to the kinase. The data is primarily

sourced from a comprehensive kinase screen at 1 µM and supplemented with data from the

HMS LINCS KINOMEscan at 10 µM for kinases not present in the former screen.
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Target Kinase Kinase Family % Ctrl @ 1 µM
% Ctrl @ 10
µM

Primary
Signaling
Pathway(s)

AKT1 AGC <10 0.1

PI3K/AKT/mTOR

, Cell Survival,

Proliferation

AKT2 AGC <10 0.1

PI3K/AKT/mTOR

, Glucose

Metabolism

AKT3 AGC <10 0.1

PI3K/AKT/mTOR

, Neuronal

Development

PRKACA (PKA) AGC <10 0.4

cAMP-dependent

pathway,

Metabolism,

Transcription

PRKACB (PKA) AGC <10 0.3

cAMP-dependent

pathway,

Metabolism,

Transcription

PRKACG (PKA) AGC <10 0.5

cAMP-dependent

pathway,

Metabolism,

Transcription

ROCK1 AGC <10 1.2

Rho-associated

kinase signaling,

Cytoskeleton,

Cell Motility

ROCK2 AGC <10 0.8

Rho-associated

kinase signaling,

Cytoskeleton,

Cell Motility
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PRKD1 (PKCµ) CAMK <10 0.2

DAG-PKC

signaling, Cell

Proliferation,

Apoptosis

PRKD2 (PKCν) CAMK <10 0.3

DAG-PKC

signaling, Cell

Proliferation,

Apoptosis

PRKD3 (PKCν) CAMK <10 0.4

DAG-PKC

signaling, Cell

Proliferation,

Apoptosis

MAPKAPK2 CAMK <10 2.5

p38 MAPK

signaling, Stress

Response,

Inflammation

PDK1 AGC <10 3.5

PI3K signaling,

Activation of AKT

and other AGC

kinases

GSK3B CMGC <10 5.0

Wnt signaling,

Glycogen

Metabolism, Cell

Fate

RPS6KA1

(RSK1)
AGC <10 1.8

MAPK/ERK

signaling, Cell

Growth,

Proliferation

RPS6KA3

(RSK2)
AGC <10 2.1

MAPK/ERK

signaling, Cell

Growth,

Proliferation
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AURKA Other <10 8.0

Mitotic

regulation,

Centrosome

function

AURKB Other <10 9.5

Mitotic

regulation,

Chromosome

segregation

CHEK2 CAMK
Not in 1µM

screen
1.5

DNA Damage

Response, Cell

Cycle Arrest

PLK1 Other
Not in 1µM

screen
4.5

Mitotic

regulation,

Cytokinesis

Experimental Protocols
The primary experimental method for determining the off-target profile of Rizavasertib is the

KINOMEscan™ competition binding assay.

KINOMEscan™ Competition Binding Assay
Principle: The KINOMEscan™ assay is a proprietary technology from Eurofins DiscoverX that

quantitatively measures the binding of a test compound (Rizavasertib) to a large panel of

human kinases. The assay is based on a competitive binding format where the test compound

competes with a proprietary, immobilized ligand for binding to the kinase active site. The

amount of kinase that remains bound to the immobilized ligand is measured, and a lower

amount indicates stronger competition from the test compound.

Methodology:

Kinase Expression: Kinases are produced as fusions with a DNA tag.

Assay Components: The three main components are the DNA-tagged kinase, an

immobilized ligand bead, and the test compound (Rizavasertib).
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Competition: The kinase, immobilized ligand, and Rizavasertib (at a specified concentration,

e.g., 1 µM or 10 µM) are incubated together to allow for binding to reach equilibrium.

Washing: Unbound components are washed away.

Quantification: The amount of kinase bound to the immobilized ligand is quantified by

detecting the associated DNA tag using quantitative PCR (qPCR).

Data Analysis: The results are reported as "Percent of Control" (% Ctrl), which is calculated

as follows: (Signal in the presence of Rizavasertib / Signal in the presence of DMSO vehicle

control) x 100. A % Ctrl of 100 indicates no inhibition, while a lower % Ctrl signifies stronger

binding of Rizavasertib to the kinase.

Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways

involving the off-targets of Rizavasertib and a generalized workflow for the KINOMEscan™

assay.

PI3K/AKT/mTOR Signaling Pathway
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Caption: PI3K/AKT/mTOR pathway with Rizavasertib inhibition points.
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MAPK/ERK Signaling Pathway
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Caption: MAPK/ERK pathway showing Rizavasertib's effect on RSK.

KINOMEscan™ Experimental Workflow
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Caption: Generalized workflow for the KINOMEscan™ assay.

Conclusion
While Rizavasertib is a potent inhibitor of ATR, this technical guide demonstrates its significant

interactions with a range of other kinases, most notably within the AGC and CAMK families.

The polypharmacology of Rizavasertib, particularly its potent inhibition of the PI3K/AKT/mTOR

and MAPK/ERK pathway components, suggests that its cellular effects are likely a composite

of inhibiting multiple signaling nodes. This information is critical for the rational design of future

clinical trials, the interpretation of preclinical and clinical data, and the potential for repurposing

Rizavasertib for other therapeutic indications. Further investigation into the functional

consequences of these off-target interactions is warranted to fully elucidate the mechanism of

action of Rizavasertib.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Beyond ATR: A Technical Guide to the Molecular
Targets of Rizavasertib]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1683964#molecular-targets-of-rizavasertib-beyond-
atr]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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